5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Beschreibung
5-((1H-Benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a furan-carboxamide scaffold via a methylene bridge. The benzimidazole moiety is known for its bioisosteric properties, mimicking purine bases in nucleic acids, which enables interactions with biological targets such as enzymes and receptors .
For example, intermediates like 2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl) hydrazine-1-carbodithioate are cyclized under acidic conditions to form oxadiazole or thiadiazole derivatives . The target compound’s structural complexity suggests a multi-step synthesis involving amide coupling, alkylation, and purification via column chromatography or recrystallization, as seen in related compounds .
Eigenschaften
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(21-11-14-4-3-9-20-10-14)18-8-7-15(25-18)12-23-13-22-16-5-1-2-6-17(16)23/h1-10,13H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGHGKMEFRKVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Benzimidazole Cores
A. 5-[2-(1H-Benzo[d]imidazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol (Compound 4, )
- Structure : Features a benzimidazole linked to an oxadiazole-thiol group via an ethyl bridge.
- Synthesis : Cyclization of hydrazine-carbodithioate intermediates with HCl yields oxadiazole derivatives .
- Key Differences : The oxadiazole-thiol group may enhance metal-binding capacity compared to the furan-carboxamide in the target compound. This could influence applications in coordination chemistry or metalloenzyme inhibition.
B. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)formamide (Compound 44, )
- Structure : Contains a benzyl-formamide substituent instead of the pyridin-3-ylmethyl-furan group.
- Pharmacological Profile : Tested for indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, with metabolic stability assessed in mouse liver microsomes .
- Comparison : The absence of a furan ring may reduce planarity and binding affinity to flat enzymatic pockets. However, the benzyl group could improve lipophilicity and membrane permeability.
Heterocyclic Hybrids with Varied Pharmacophores
A. N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide ()
- Structure : Combines benzimidazole with a coumarin-thiazole-acetamide framework.
- Activity : Demonstrates broad-spectrum antibacterial and antimalarial activity, attributed to the coumarin moiety’s ability to intercalate DNA or inhibit topoisomerases .
- antimicrobial action).
B. N-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-5-(5-methyl-furan-2-yl)phenyl)morpholine-4-carboxamide ()
- Structure : Incorporates a pyrazole and methyl-furan substituent, with a morpholine-carboxamide tail.
- Properties : The morpholine group likely enhances aqueous solubility, while the pyrazole may confer metabolic stability via steric hindrance .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
